2-(2-(Bromomethyl)phenyl)acetonitrile
Overview
Description
2-(2-(Bromomethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a brominated derivative of phenylacetonitrile and is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both a bromomethyl group and a nitrile group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-(Bromomethyl)phenyl)acetonitrile can be synthesized through the bromination of phenylacetonitrile. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or 1,2-dichlorobenzene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of safer and more environmentally friendly solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)phenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-(2-(Aminomethyl)phenyl)acetonitrile.
Scientific Research Applications
2-(2-(Bromomethyl)phenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)phenyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The nitrile group can participate in reduction and hydrolysis reactions, leading to the formation of amines and carboxylic acids. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylacetonitrile
- 2-(Bromomethyl)benzonitrile
- 2-(Chloromethyl)phenylacetonitrile
Uniqueness
2-(2-(Bromomethyl)phenyl)acetonitrile is unique due to the presence of both a bromomethyl group and a nitrile group, which provides a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering more reactivity options compared to similar compounds with only one reactive group .
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPOYSPGUUBJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447680 | |
Record name | Benzeneacetonitrile, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-11-5 | |
Record name | Benzeneacetonitrile, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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